molecular formula C15H19N3O3 B6630518 2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid

2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid

Cat. No.: B6630518
M. Wt: 289.33 g/mol
InChI Key: DUSPEJXFDOPBLW-UHFFFAOYSA-N
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Description

2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives

Properties

IUPAC Name

2-ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-15(4-2,14(20)21)10-16-13(19)11-9-17-18-8-6-5-7-12(11)18/h5-9H,3-4,10H2,1-2H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSPEJXFDOPBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=C2C=CC=CN2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of pyrazolo[1,5-a]pyridine with an appropriate carbonyl compound, followed by the introduction of the ethyl and butanoic acid groups through alkylation and esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Quinolinyl-pyrazoles: Known for their pharmacological properties and used in drug development.

    Ethyl pyrazolo[1,5-a]pyridine derivatives: Structurally related compounds with diverse applications in medicinal chemistry.

Uniqueness

2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

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